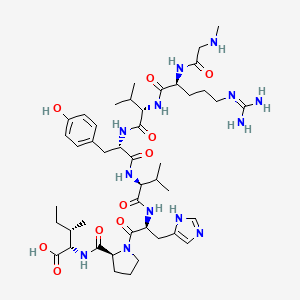
Angiotensin II, sar(1)-val(5)-ile(8)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiotensin II, sar(1)-val(5)-ile(8)- is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is designed to mimic the natural hormone but with modifications that enhance its stability and efficacy. Angiotensin II is a key component of the renin-angiotensin system, which is involved in the regulation of blood pressure, electrolyte balance, and fluid homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)-ile(8)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)-ile(8)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Angiotensin II, sar(1)-val(5)-ile(8)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds, enhancing the stability of the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) are used to break disulfide bonds, which can be necessary for certain analytical procedures.
Substitution: Substitution reactions can be performed using reagents like N-methylmorpholine (NMM) to introduce specific functional groups.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, bioavailability, and receptor binding affinity. These modifications can improve the therapeutic potential of the compound .
Aplicaciones Científicas De Investigación
Angiotensin II, sar(1)-val(5)-ile(8)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones .
Biology: In biological research, angiotensin II, sar(1)-val(5)-ile(8)- is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used to investigate the molecular mechanisms underlying hypertension and cardiovascular diseases .
Medicine: In medicine, this compound is used in the development of new therapeutic agents for treating hypertension, heart failure, and other cardiovascular conditions. It serves as a lead compound for designing more potent and selective angiotensin receptor blockers .
Industry: In the pharmaceutical industry, angiotensin II, sar(1)-val(5)-ile(8)- is used in the production of diagnostic kits and assays for measuring angiotensin levels in biological samples. It is also used in the development of new drug delivery systems .
Mecanismo De Acción
Angiotensin II, sar(1)-val(5)-ile(8)- exerts its effects by binding to angiotensin II receptors, specifically the AT1 and AT2 receptors. Upon binding to the AT1 receptor, it activates a G-protein-coupled signaling pathway that leads to vasoconstriction, increased aldosterone secretion, and sodium retention. These actions result in an increase in blood pressure .
The AT2 receptor, on the other hand, mediates vasodilation, anti-inflammatory effects, and tissue repair. The balance between AT1 and AT2 receptor activation determines the overall physiological response to angiotensin II .
Comparación Con Compuestos Similares
Losartan: An ARB used to treat hypertension and diabetic nephropathy.
Valsartan: Another ARB with similar uses as losartan but with different pharmacokinetic properties.
Irbesartan: An ARB known for its efficacy in treating hypertension and protecting kidney function in diabetic patients
These compounds share a common mechanism of action but differ in their pharmacokinetic profiles, receptor selectivity, and clinical applications.
Propiedades
Número CAS |
51274-63-6 |
|---|---|
Fórmula molecular |
C45H71N13O10 |
Peso molecular |
954.1 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H71N13O10/c1-8-26(6)37(44(67)68)57-40(63)33-12-10-18-58(33)43(66)32(20-28-21-49-23-51-28)54-42(65)36(25(4)5)56-39(62)31(19-27-13-15-29(59)16-14-27)53-41(64)35(24(2)3)55-38(61)30(52-34(60)22-48-7)11-9-17-50-45(46)47/h13-16,21,23-26,30-33,35-37,48,59H,8-12,17-20,22H2,1-7H3,(H,49,51)(H,52,60)(H,53,64)(H,54,65)(H,55,61)(H,56,62)(H,57,63)(H,67,68)(H4,46,47,50)/t26-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
Clave InChI |
NFWQZSLSBTWRGP-URQAAJBBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
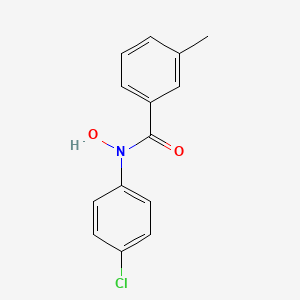
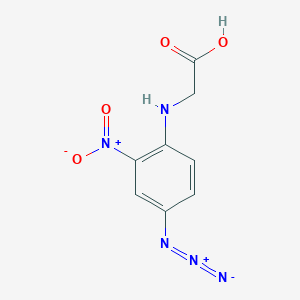
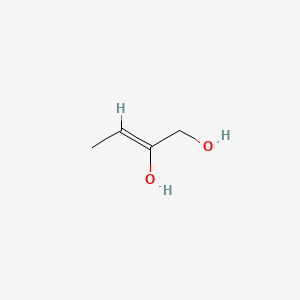
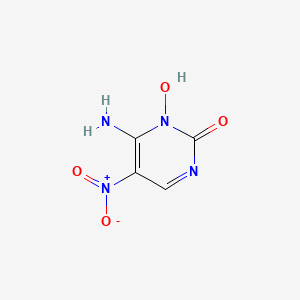


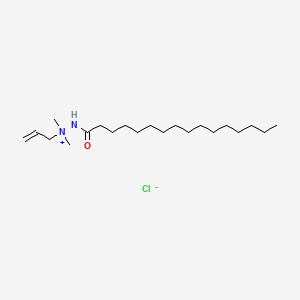

![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
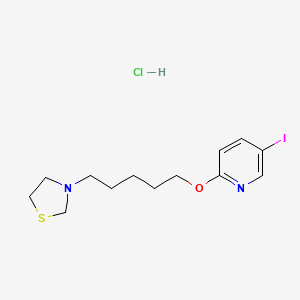
![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
